molecular formula CF3CFHCF2OCH(CH3)CF2CFHCF3<br>C8H6F12O B12083349 Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- CAS No. 1227254-72-9

Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)-

Cat. No.: B12083349
CAS No.: 1227254-72-9
M. Wt: 346.11 g/mol
InChI Key: TZMQCOROQZMJIS-UHFFFAOYSA-N
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Description

Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- is a fluorinated organic compound with the molecular formula C8H6F12O. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the compound. This compound is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- typically involves the reaction of hexafluoropropene with suitable organic substrates under controlled conditions. The reaction is often carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination. The specific reaction conditions, such as temperature, pressure, and catalyst type, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes, where hexafluoropropene is reacted with pentane derivatives in specialized reactors. The process is optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and chromatography, are employed to obtain high-purity Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- .

Chemical Reactions Analysis

Types of Reactions

Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted derivatives, which have applications in different fields of chemistry and industry .

Scientific Research Applications

Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- is unique due to its specific arrangement of fluorine atoms and the presence of a hexafluoropropoxy group. This structure imparts unique chemical properties, such as high thermal stability, resistance to oxidation, and reactivity towards nucleophiles, making it valuable in specialized applications .

Biological Activity

Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- (commonly referred to as HFE-7600) is a fluorinated compound with significant industrial applications. Its unique chemical structure imparts specific biological activities that warrant detailed examination. This article explores the biological activity of HFE-7600 through various studies and findings.

HFE-7600 possesses the following chemical characteristics:

PropertyValue
CAS Number 870778-34-0
Molecular Formula C₈H₆F₁₂O
Molecular Weight 346.113 g/mol
LogP 4.420
PSA (Polar Surface Area) 9.230

These properties influence its solubility and interactions with biological systems.

Biological Activity Overview

The biological activity of HFE-7600 has been investigated primarily in the context of its potential environmental and health impacts due to its use in industrial applications. The compound is categorized under per- and polyfluoroalkyl substances (PFAS), known for their persistence in the environment and potential bioaccumulation.

Toxicological Studies

Recent studies have focused on the toxicological profile of HFE-7600. Research indicates that compounds with similar structures may exhibit endocrine-disrupting properties and potential cytotoxic effects. For instance:

  • Endocrine Disruption : Some PFAS have been linked to hormonal imbalances in wildlife and humans. The specific mechanisms through which HFE-7600 might exert such effects remain under investigation but are hypothesized to involve interference with hormone signaling pathways.
  • Cytotoxicity : In vitro studies suggest that exposure to HFE-7600 can lead to cytotoxic effects in certain cell lines. The concentration-dependent response indicates that higher concentrations may result in increased cell death or impaired cellular function.

Case Study 1: Environmental Persistence

A study conducted on PFAS compounds revealed that HFE-7600 exhibits significant environmental persistence due to its fluorinated structure. It was found in various biota samples collected from contaminated sites, raising concerns about its bioaccumulation potential in aquatic organisms .

Case Study 2: Human Health Implications

Research into the health implications of exposure to fluorinated compounds like HFE-7600 has shown correlations with various health issues including immune dysfunction and reproductive toxicity. A cohort study indicated that individuals with higher levels of PFAS exposure had altered immune responses .

The mechanisms by which HFE-7600 exerts biological effects are still being elucidated. However, some proposed mechanisms include:

  • Interaction with Cellular Membranes : The hydrophobic nature of HFE-7600 may facilitate its incorporation into lipid membranes, potentially disrupting membrane integrity and function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can induce oxidative stress within cells, leading to damage and altered cellular signaling pathways.

Regulatory Considerations

Due to the potential risks associated with HFE-7600 and similar compounds, regulatory bodies such as the EPA have implemented significant new use rules under the Toxic Substances Control Act (TSCA). These regulations require manufacturers to report any new uses of HFE-7600 that could pose risks to human health or the environment .

Properties

CAS No.

1227254-72-9

Molecular Formula

CF3CFHCF2OCH(CH3)CF2CFHCF3
C8H6F12O

Molecular Weight

346.11 g/mol

IUPAC Name

1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)pentane

InChI

InChI=1S/C8H6F12O/c1-2(5(11,12)3(9)6(13,14)15)21-8(19,20)4(10)7(16,17)18/h2-4H,1H3

InChI Key

TZMQCOROQZMJIS-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F

Origin of Product

United States

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